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Compound of Interest

Compound Name: Flupyrimin

Cat. No.: B15616513

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupyrimin, a novel insecticide, acts as an antagonist of nicotinic acetylcholine receptors
(nAChRs). Its mechanism of action confers a favorable safety profile in mammals due to a
significantly lower affinity for mammalian nAChR subtypes compared to insect receptors. This
technical guide provides a comprehensive overview of the toxicological profile of Flupyrimin in
mammalian species, synthesizing data from a range of studies including acute, subchronic,
and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and
neurotoxicity. The information presented is intended to support researchers, scientists, and
drug development professionals in understanding the potential risks associated with
Flupyrimin exposure.

Acute Toxicity

Flupyrimin exhibits low acute toxicity in mammalian species via oral, dermal, and inhalation
routes of exposure.

Table 1: Acute Toxicity of Flupyrimin
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GHS
Study Species Route Vehicle LD50/LC50
Category
Acute Oral - 300 - 2,000
o Rat (female) Oral Not specified Category 4
Toxicity mg/kg bw[1]
Acute Dermal -~ >2,000 mg/kg -
o Rat Dermal Not specified Not Classified
Toxicity bw[1]
Acute
Inhalation Rat Inhalation Not specified >5 mg/L[1] Not Classified
Toxicity
Skin
Irritation/Corr Rabbit Dermal Not specified Non-irritant[1]  Not Classified
osion
Eye
o | _ slightly
Irritation/Corr ~ Rabbit Ocular Not specified o Category 2B
) irritating[1]
osion
Dermal ) ) - Non- -
o Guinea Pig Dermal Not specified - Not Classified
Sensitization sensitizer[1]

Experimental Protocols

e Acute Oral Toxicity (OECD 423/OPPTS 870.1100): Studies are typically conducted in female
rats. Following a sighting study to determine the approximate lethal dose, a main study with
a small number of animals is performed. The substance is administered by gavage, and
animals are observed for mortality and clinical signs of toxicity for up to 14 days.

o Acute Dermal Toxicity (OECD 402/OPPTS 870.1200): The test substance is applied to the
shorn, intact skin of rats or rabbits for 24 hours under a semi-occlusive dressing. Animals are
observed for mortality and signs of toxicity for 14 days.

o Acute Inhalation Toxicity (OECD 403/OPPTS 870.1300): Rats are exposed to the test
substance as a gas, vapor, or aerosol in an inhalation chamber for 4 hours. Animals are
observed for mortality and signs of toxicity during and after exposure for up to 14 days.
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e Dermal and Eye Irritation (OECD 404/405, OPPTS 870.2400/2500): The test substance is
applied to the skin or into the conjunctival sac of the eye of rabbits. The sites are examined
for signs of irritation (erythema, edema, opacity, etc.) at specified intervals.

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have identified the liver and thyroid as the primary
target organs for Flupyrimin in rats.[1]

Table 2: Repeated Dose Toxicity of Flupyrimin

Target Organs

Study Duration  Species NOAEL LOAEL
and Effects

_ _ Liver and thyroid
Data not publicly  Data not publicly
Subacute Rat, Mouse, Dog ) ] effects observed
available available )
in rats.[1]

Liver
(centrilobular
hypertrophy,
necrosis of
1.12 mg/kg Data not publicly  hepatocytes) and
bw/day (Rat)[1] available thyroid
(hypertrophy of

Chronic Rat, Dog

follicular
epithelial cells) in
rats.[1]

Experimental Protocols

e Subchronic Oral Toxicity (OECD 408/OPPTS 870.3100): Typically a 90-day study in rodents
(e.g., rats). The test substance is administered daily, usually mixed in the diet, in drinking
water, or by gavage. Endpoints include clinical observations, body weight, food/water
consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs.

e Chronic Oral Toxicity (OECD 452/OPPTS 870.4100): A long-term study (typically 12-24
months) in rodents. The protocol is similar to the subchronic study but with a longer duration
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to assess long-term toxicity and carcinogenicity.

Carcinogenicity

Carcinogenicity studies in rats and mice have shown an increased incidence of liver and
thyroid tumors at high doses.[1] However, a genotoxic mechanism is considered unlikely to be
involved in tumor induction, suggesting a threshold effect.[1]

Table 3: Carcinogenicity of Flupyrimin

Species Findings

Increased incidences of hepatocellular

adenomas and carcinomas in both males and
Rat females.[1] Increased total incidences of

follicular adenomas and carcinomas in the

thyroid in males.[1]

Increased total incidences of hepatocellular

adenomas and carcinomas in males and an
Mouse ) o

increased incidence of hepatocellular adenomas

in females.[1]

Experimental Protocol (OECD 451/OPPTS 870.4200)

Carcinogenicity studies are typically long-term (18-24 months in mice, 24 months in rats)
feeding studies. Groups of animals are exposed to multiple dose levels of the test substance in
their diet. A comprehensive histopathological examination of all organs and tissues is
conducted to identify any neoplastic lesions.

Genotoxicity

Flupyrimin has been reported to be non-genotoxic in a battery of in vitro and in vivo assays.[1]

Table 4: Genotoxicity of Flupyrimin

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.benchchem.com/product/b15616513?utm_src=pdf-body
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.benchchem.com/product/b15616513?utm_src=pdf-body
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.benchchem.com/product/b15616513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Metabolic
Assay Type Test System L Result
Activation
Salmonella
Gene Mutation typhimurium (Ames With and without Non-mutagenic
test)
Chromosomal Mammalian cells (e.qg., ) ) No clastogenic
) o With and without )
Aberration CHO, CHL) in vitro potential
) o Rodent micronucleus No evidence of
In vivo Genotoxicity N/A o
test genotoxicity

Experimental Protocols

» Bacterial Reverse Mutation Assay (Ames Test, OECD 471): Histidine-dependent strains of
Salmonella typhimurium are exposed to the test substance with and without a metabolic
activation system (S9 mix). A positive result is indicated by a significant increase in the

number of revertant colonies.

e In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells
are exposed to the test substance with and without metabolic activation. Cells are harvested
at metaphase and examined for chromosomal abnormalities.

¢ In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the
test substance, and bone marrow or peripheral blood is examined for the presence of
micronuclei in polychromatic erythrocytes, which indicates chromosomal damage.

Reproductive and Developmental Toxicity

Flupyrimin is not considered to be teratogenic.[1] A two-generation reproduction toxicity study
in rats showed a reduced number of newborn offspring at high doses.[1]

Table 5: Reproductive and Developmental Toxicity of Flupyrimin
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. Maternal Developmental o
Study Type Species Findings
NOAEL NOAEL
Reduced number
Two-Generation Rat Data not publicly  Data not publicly  of newborn
a
Reproduction available available offspring at high
doses.[1]
_ _ No teratogenic
Developmental Data not publicly = Data not publicly
o Rat ) ] effects observed.
Toxicity available available 1
] No teratogenic
Developmental ) 8 mg/kg Data not publicly
o Rabbit ] effects observed.
Toxicity bw/day[1] available

[1]

Experimental Protocols

o Two-Generation Reproduction Toxicity Study (OECD 416): Male and female rats (P
generation) are exposed to the test substance before mating, during gestation, and lactation.

The offspring (F1 generation) are also exposed and subsequently mated to produce an F2

generation. Endpoints include fertility, gestation, parturition, and pup viability and growth.

o Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats or rabbits are dosed with

the test substance during the period of organogenesis. Fetuses are examined for external,

visceral, and skeletal abnormalities.

Neurotoxicity

Given its mechanism of action on nAChRs, neurotoxicity has been assessed. The available

data suggests a low potential for neurotoxicity in mammals at relevant exposure levels,

consistent with its low affinity for mammalian nAChRs.

Table 6: Neurotoxicity of Flupyrimin

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20171122126&fileId=211
https://www.benchchem.com/product/b15616513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Study Type Species NOAEL Findings
) No significant
o Data not publicly )
Acute Neurotoxicity Rat ) neurotoxic effects
available
reported.
) ) No significant
Subchronic Data not publicly )
o Rat _ neurotoxic effects
Neurotoxicity available

reported.

Experimental Protocol (OECD 424)

An acute neurotoxicity study in rats involves a single dose followed by a detailed functional

observational battery (FOB), motor activity assessment, and neuropathology. The FOB

includes observations of home cage behavior, handling, open field activity, and sensory and

motor reflexes.

Absorption, Distribution, Metabolism, and Excretion

(ADME)

Studies in rats indicate that Flupyrimin is metabolized in mammals.

Metabolism

The primary metabolic pathways for Flupyrimin in animals have been identified.

1-(6-chloro-3-pyridylmethyl)pyridine-2-(1H)-imine

Flupyrimin

| &

g

2-(6-chloronicotinamide)acetic acid

Click to download full resolution via product page

Caption: Major metabolic pathways of Flupyrimin in animals.
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Experimental Protocol (OECD 417)

Toxicokinetic studies in rats typically involve administering a radiolabeled test substance and
collecting blood, urine, and feces at various time points to determine the rates of absorption,
distribution to tissues, metabolism, and excretion.

Mechanism of Action and Signhaling Pathways

Flupyrimin acts as an antagonist at nicotinic acetylcholine receptors (nAChRs). In mammals, it
has a very low affinity for the a432 nAChR subtype, which is a major nAChR in the vertebrate
brain.[2] This low affinity is a key factor in its selective toxicity towards insects. The downstream
signaling effects of nAChR antagonism in mammals at high, toxicological doses are complex
and can lead to a range of physiological responses.
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Synapse

Acetylcholine (ACh) Flupyrimin (Postsynaptic NeurorD

Binds to

Nicotinic Acetylcholine

Receptor (nAChR)

Reduced Neuronal Excitation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile of Flupyrimin in Mammals: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616513#toxicological-profile-of-flupyrimin-in-
mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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